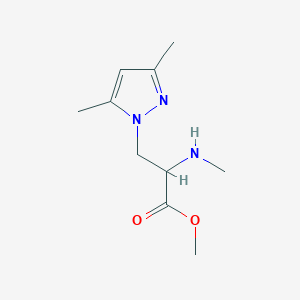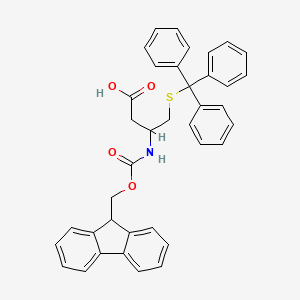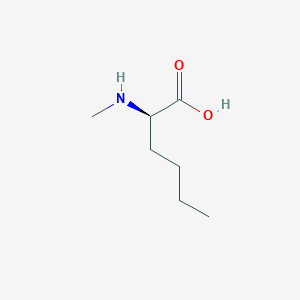
7-Methyl-1-benzofuran-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-benzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-benzofuran-5-carbaldehyde typically involves the formylation of a benzofuran derivative. One common method includes the use of n-Butyllithium (n-BuLi) and N-formylpiperidine to achieve the formylation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products:
Oxidation: 7-Methyl-1-benzofuran-5-carboxylic acid.
Reduction: 7-Methyl-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 7-Methyl-1-benzofuran-5-carbaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This interaction can result in the inhibition of key enzymes and disruption of cellular processes, which is particularly relevant in its potential anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
- 2-Benzofurancarboxaldehyde
- 1-Benzofuran-2-carbaldehyde
- 2-Formylbenzofuran
Comparison: While these compounds share a similar benzofuran core structure, 7-Methyl-1-benzofuran-5-carbaldehyde is unique due to the presence of a methyl group at the 7th position and an aldehyde group at the 5th position. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
7-methyl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-6H,1H3 |
Clé InChI |
OFBDVMKFQNMAHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)









![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)
![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)


